N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide
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Overview
Description
N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
The compound, N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. Some indole derivatives have been found to inhibit polymerization of tubulin , which can lead to cell apoptosis and cell cycle arrest . .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely depending on its specific targets and mode of action. For example, some indole derivatives have been found to induce cell apoptosis and inhibit cell cycle progression . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole-3-carboxaldehyde, is synthesized through the Fischer indole synthesis method.
Ureido Formation: The indole derivative is then reacted with an isocyanate to form the ureido group.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)acetamide
- N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-triazol-1-yl)acetamide
- N-(3,4,5-trimethoxyphenyl)acetamide derivatives
Uniqueness
N-(3-(3-(1-methyl-1H-indol-3-yl)ureido)phenyl)acetamide is unique due to its specific binding affinity to the colchicine binding site on tubulin, which makes it a potent inhibitor of tubulin polymerization. This specificity and potency distinguish it from other similar compounds, making it a valuable candidate for further research and development in anticancer therapies .
Properties
IUPAC Name |
N-[3-[(1-methylindol-3-yl)carbamoylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(23)19-13-6-5-7-14(10-13)20-18(24)21-16-11-22(2)17-9-4-3-8-15(16)17/h3-11H,1-2H3,(H,19,23)(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BURPHOXSKWUFQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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